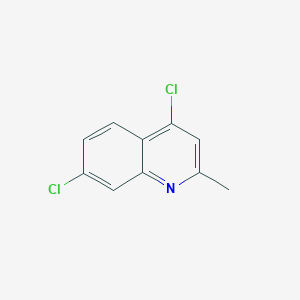

4,7-Dichloro-2-methylquinoline

Übersicht

Beschreibung

4,7-Dichloro-2-methylquinoline (DCMQ) is a synthetic organic compound belonging to the quinoline family. It is a colorless crystalline solid with a molecular weight of 215.06 g/mol and a melting point of 105-106 °C. DCMQ is used in a wide range of scientific applications, including the synthesis of other compounds, the detection of biochemical processes, and the study of biological mechanisms. In

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Derivatives

4,7-Dichloro-2-methylquinoline has been studied for its chemical reactions and potential to form various derivatives. For instance, it reacts with thionyl chloride to form [1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes, showing its versatility in chemical transformations (Al-Shaar et al., 1988). Another study demonstrated the synthesis of crystalline compounds from methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and 5,7-dichloro-2-methylquinolin-8-ol, further highlighting its potential in creating novel compounds with potential biological significance (Małecki et al., 2010).

Biodegradation Studies

A notable aspect of this compound's research involves its biodegradation. Studies have shown that soil bacteria can degrade 4-methylquinoline, a related compound, under aerobic conditions. This suggests potential environmental applications in the bioremediation of contaminated sites (Sutton et al., 1996).

Antimicrobial and Antifungal Properties

Research on analogues of 4-methylquinoline, which is structurally similar to this compound, has demonstrated antimicrobial and antifungal properties. This opens up possibilities for these compounds to be developed into new pharmaceutical agents (Kim et al., 2014).

Structural and Spectroscopic Analysis

Studies involving this compound also include detailed structural and spectroscopic analysis. For example, the structural and spectroscopic characteristics of novel chloroquinoline derivatives, including 2-chloro-3-methylquinoline, were examined using various experimental and computational methods. These studies are crucial for understanding the physical and chemical properties of these compounds, which can lead to novel applications in different scientific fields (Murugavel et al., 2017).

Potential in Drug Development

Research on derivatives of this compound has shown promise in drug development, particularly in the creation of antileishmanial and antitubercular agents. For instance, a study on the synthesis of 4-aminoquinoline analogues and their platinum(II) complexes revealed significant activities against tuberculosis and Leishmania chagasi, suggesting their potential as new treatments for these diseases (Carmo et al., 2011).

Safety and Hazards

4,7-Dichloro-2-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

The primary targets of 4,7-Dichloro-2-methylquinoline are currently unknown . This compound is structurally similar to Chlorquinaldol, a known antiseptic . .

Mode of Action

It is suggested that 8-hydroxyquinolines, a group to which this compound belongs, act as bidentate chelators of several metal ions which serve as critical enzyme cofactors .

Biochemical Pathways

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown

Eigenschaften

IUPAC Name |

4,7-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYCALFKBCOYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357603 | |

| Record name | 4,7-dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

50593-69-6 | |

| Record name | 4,7-dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

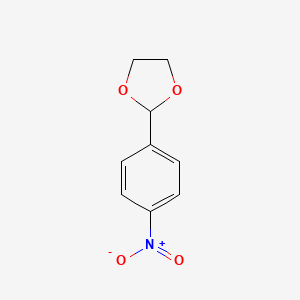

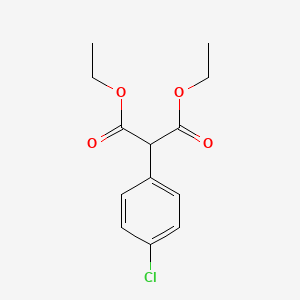

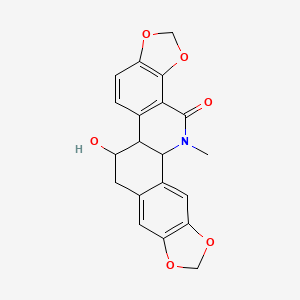

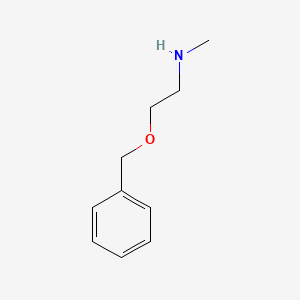

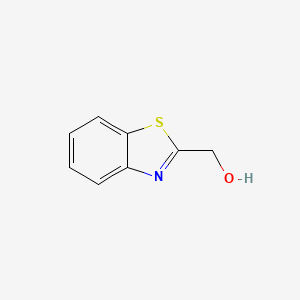

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,7-Dichloro-2-methylquinoline in the synthesis of anti-cancer agents, as described in the research?

A1: this compound serves as a crucial starting material in the synthesis of 2-quinolyl-1,3-tropolone derivatives. The research demonstrates that it reacts with 1,2-benzoquinones under acidic conditions to yield the target compounds. [] These resulting derivatives exhibited promising anti-proliferative activity against various cancer cell lines, highlighting the significance of this compound as a building block for potential anticancer agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)

![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)